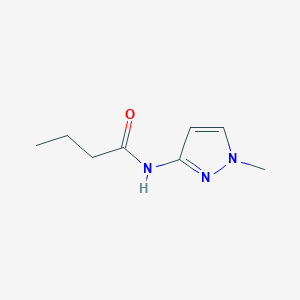
N-(3-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, commonly known as MTMP, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MTMP has been extensively studied for its pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Wissenschaftliche Forschungsanwendungen
MTMP has been extensively studied for its pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. MTMP has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits analgesic effects by inhibiting the production of pain mediators such as bradykinin and histamine. MTMP has also been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.
Wirkmechanismus
MTMP exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. MTMP selectively inhibits the activity of COX-2, which is predominantly expressed in inflamed tissues and is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
MTMP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have a good safety profile with no significant toxic effects observed in animal studies. MTMP has been found to be well-tolerated in humans, with no significant adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
MTMP has several advantages for lab experiments, including its ease of synthesis, good safety profile, and well-established pharmacological activities. However, the limitations of MTMP include its relatively low potency compared to other COX-2 inhibitors, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
Future research on MTMP could focus on improving its potency and solubility, exploring its potential therapeutic applications in other disease conditions such as cancer and neurodegenerative disorders, and investigating its pharmacokinetic properties in humans. Additionally, the development of novel analogs of MTMP with improved pharmacological properties could be an interesting avenue for future research.
Synthesemethoden
MTMP can be synthesized by reacting 3-methoxybenzoyl chloride with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of triethylamine. The reaction yields MTMP as a white crystalline solid with a melting point of 136-138°C.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-13(10(2)17(3)16-9)14(18)15-11-6-5-7-12(8-11)19-4/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYCXYLCAUEFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)


![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)

![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)


![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)
